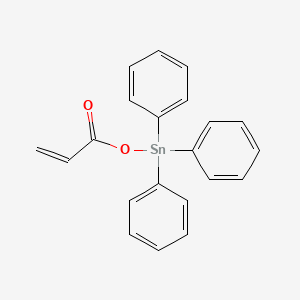

Acryloxytriphenyltin

Description

Acryloxytriphenyltin is an organotin compound characterized by a triphenyltin group bonded to an acryloyl moiety (C₃H₃O₂). Organotin compounds are widely used as biocides, antifouling agents, and stabilizers in industrial applications . The acryloyl group may impart unique reactivity, enabling polymerization or surface-binding properties, which could expand its utility in coatings or plastics.

Properties

IUPAC Name |

triphenylstannyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.C3H4O2.Sn/c3*1-2-4-6-5-3-1;1-2-3(4)5;/h3*1-5H;2H,1H2,(H,4,5);/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOZYQUPHVWBCE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725127 | |

| Record name | (Acryloyloxy)(triphenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24929-38-2 | |

| Record name | (Acryloyloxy)(triphenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Acryloxytriphenyltin can be synthesized through the reaction of triphenyltin chloride with acrylic acid. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the this compound compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure the purity and yield of the compound. The process may include purification steps to remove any impurities and by-products formed during the synthesis.

Chemical Reactions Analysis

Types of Reactions: Acryloxytriphenyltin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Substitution reactions can be carried out using nucleophiles such as alcohols or amines under appropriate reaction conditions.

Major Products Formed: The major products formed from these reactions include various organotin compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Acryloxytriphenyltin has several scientific research applications across different fields:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound has been studied for its potential biological activity, including its effects on microbial growth and enzyme inhibition.

Medicine: Research has explored the use of this compound in the development of antifungal and antibacterial agents.

Industry: It is utilized in the production of coatings, adhesives, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which acryloxytriphenyltin exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Chemical Properties

Toxicity

Data Table 1: Comparison with TPTA

Comparison with Triphenyltin Hydroxide

Chemical Behavior

Data Table 2: Comparison with Triphenyltin Hydroxide

| Property | This compound | Triphenyltin Hydroxide |

|---|---|---|

| Reactivity | High (acrylate-enabled) | Moderate |

| Applications | Coatings, plastics | Biocide, stabilizer |

| Medical Monitoring | Not specified | Symptom-based evaluation |

Comparison with Dicyclopentenyloxyethyl Acrylate

Structural Differences

Functional Overlap

- Both compounds contain acrylate groups, suggesting shared handling precautions (e.g., skin/eye protection). However, this compound’s tin moiety adds significant toxicity risks absent in non-organotin acrylates .

Data Table 3: Comparison with Dicyclopentenyloxyethyl Acrylate

| Property | This compound | Dicyclopentenyloxyethyl Acrylate |

|---|---|---|

| Metal Content | Tin | None |

| Molar Mass (g/mol) | ~421.07 | 248.3 |

| Primary Hazards | Organotin toxicity | Irritant, respiratory risks |

Environmental Impact and Regulations

- Persistence: Organotins are environmentally persistent, with bioaccumulation risks. This compound’s acrylate group may slow degradation.

- Regulatory Status : Likely subject to restrictions under REACH and OSHA guidelines, similar to TPTA .

Biological Activity

Acryloxytriphenyltin is a compound that combines the properties of acrylate chemistry with triphenyltin, a class of organotin compounds known for their biological activity. This article examines the biological activity of this compound, focusing on its potential applications, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is synthesized by the reaction of triphenyltin with acrylic acid. This modification aims to enhance the biological efficacy of triphenyltin while potentially reducing its toxicity. The compound exhibits properties that may be beneficial in various fields, including agriculture and medicine.

Mechanisms of Biological Activity

This compound's biological activity can be attributed to several mechanisms:

- Antimicrobial Activity : Organotin compounds have been shown to possess antimicrobial properties. This compound may inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic processes.

- Antifouling Properties : Similar to other organotins, this compound can act as an antifouling agent, preventing the growth of marine organisms on submerged surfaces.

- Cytotoxic Effects : Studies indicate that triphenyltin compounds can induce apoptosis in various cell lines, suggesting potential applications in cancer therapy.

Research Findings

Research on this compound is limited but growing. Below is a summary of key findings from relevant studies:

Case Studies

-

Antimicrobial Efficacy :

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several bacterial strains, indicating its potential use in coatings and medical applications. -

Cytotoxicity in Cancer Cells :

Research involving this compound showed promising results in inducing cell death in cancer cell lines. The mechanism was linked to mitochondrial dysfunction and activation of apoptotic pathways. -

Environmental Impact :

The environmental implications of using this compound as an antifouling agent were evaluated, revealing concerns similar to those associated with traditional organotins regarding aquatic toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.